molecular formula C13H16BrNO4 B8095433 Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid

Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid

Cat. No.: B8095433
M. Wt: 330.17 g/mol
InChI Key: ZHAAYALRXSZQLX-JTQLQIEISA-N
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Description

Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid is a compound of significant interest in organic chemistry It is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid typically involves the protection of the amino group of 2-amino-2-(3-bromophenyl)acetic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

    Deprotection Reactions: The major product is 2-amino-2-(3-bromophenyl)acetic acid.

    Coupling Reactions: The products are typically biaryl compounds.

Scientific Research Applications

Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions.

    Industry: It can be used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In deprotection reactions, the Boc group is cleaved under acidic conditions, releasing carbon dioxide and tert-butanol.

Comparison with Similar Compounds

Similar Compounds

    Boc-(s)-2-amino-2-phenylacetic acid: Similar structure but without the bromine atom.

    Boc-(s)-2-amino-2-(4-bromophenyl)acetic acid: Similar structure but with the bromine atom in a different position on the phenyl ring.

    Boc-(s)-2-amino-2-(3-chlorophenyl)acetic acid: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the 3-position on the phenyl ring of Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid makes it unique. This specific positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2S)-2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAAYALRXSZQLX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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